N-[2-(oxan-4-ylsulfanyl)ethyl]benzenesulfonamide
Description
Chemical Identity and Structural Classification
N-[2-(Oxan-4-ylsulfanyl)ethyl]benzenesulfonamide is a synthetic organosulfur compound with the molecular formula C₁₃H₁₉NO₃S₂ and a molecular weight of 301.4 g/mol . Its IUPAC name reflects its structural components: a benzenesulfonamide core linked via an ethylthioether bridge to a tetrahydropyran (oxane) ring at position 4.
Key Structural Features:
- Benzenesulfonamide backbone : A benzene ring substituted with a sulfonamide group (-SO₂NH₂).
- Thioether linkage : A sulfur atom connects the sulfonamide nitrogen to an ethyl chain.
- Oxane moiety : A six-membered tetrahydropyran ring providing stereochemical complexity.
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₉NO₃S₂ |
| Molecular Weight | 301.4 g/mol |
| Key Functional Groups | Sulfonamide, Thioether, Oxane |
| Hybridization | sp³ (sulfur), sp² (benzene) |
This compound belongs to two structural classes: aryl sulfonamides (due to the benzene-sulfonamide group) and thioethers (from the ethyl-sulfur-oxane linkage). Its hybrid structure enables diverse chemical interactions, making it valuable in medicinal chemistry.
Historical Context of Thioether Sulfonamide Development
The development of sulfonamide derivatives began in the 1930s with the introduction of Prontosil, the first systemic antibacterial agent. Early sulfonamides targeted bacterial dihydropteroate synthase (DHPS), but their structural simplicity limited efficacy and specificity. The integration of thioethers into sulfonamides emerged in the late 20th century to enhance pharmacokinetic properties, such as membrane permeability and metabolic stability.
Thioether linkages, like the ethyl-sulfur bridge in this compound, were strategically incorporated to:
- Improve lipid solubility for better tissue penetration.
- Reduce renal clearance by increasing molecular bulk.
- Enable covalent interactions with biological targets via sulfur’s nucleophilicity.
This evolution reflects broader trends in drug design, where hybrid architectures combine multiple pharmacophores for tailored bioactivity.
Position within Contemporary Sulfonamide Chemistry
Modern sulfonamide research extends far beyond antimicrobial applications, encompassing enzyme inhibition, anticancer activity, and materials science. This compound exemplifies three advancements in this field:
- Targeted Enzyme Inhibition : The sulfonamide group binds zinc ions in metalloenzymes (e.g., carbonic anhydrases), while the oxane-thioether moiety enhances selectivity for hydrophobic active sites.
- Structural Modularity : The ethylthioether bridge allows facile derivatization, enabling structure-activity relationship (SAR) studies.
- Improved Pharmacokinetics : The oxane ring increases water solubility compared to purely aromatic sulfonamides, balancing lipophilicity for oral bioavailability.
Table 2: Comparative Analysis of Sulfonamide Derivatives
Research Significance in Chemical and Biological Sciences
This compound is a model compound for studying:
- Enzyme Inhibition Mechanisms : Its sulfonamide group chelates metal ions in catalytic sites, while the oxane-thioether moiety occupies adjacent hydrophobic pockets. For example, analogs have shown inhibitory activity against carbonic anhydrase IX (CA-IX), a cancer-associated enzyme.
- Drug Design Principles : The compound’s modular structure facilitates iterative optimization. Substituting the oxane ring with other heterocycles (e.g., piperidine) alters target affinity and selectivity.
- Chemical Synthesis Techniques : Multi-step protocols for its production—such as nucleophilic substitution and sulfonamide coupling—are benchmarks for complex organosulfur synthesis.
Table 3: Potential Research Applications
| Field | Application | Reference |
|---|---|---|
| Medicinal Chemistry | Carbonic anhydrase inhibition | |
| Chemical Biology | Probe for sulfur-containing enzymes | |
| Materials Science | Precursor for sulfonamide polymers |
Properties
IUPAC Name |
N-[2-(oxan-4-ylsulfanyl)ethyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S2/c15-19(16,13-4-2-1-3-5-13)14-8-11-18-12-6-9-17-10-7-12/h1-5,12,14H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AENUPEBVTXOCRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNS(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure:
Synthesis of 2-(Oxan-4-ylsulfanyl)ethylamine :
Sulfonamide Formation :
- 2-(Oxan-4-ylsulfanyl)ethylamine (1 eq) is added dropwise to benzenesulfonyl chloride (1.1 eq) in dichloromethane (DCM) with triethylamine (1.2 eq) as a base.
- Conditions : 0°C → room temperature, 12 h.
- Workup : Extraction with DCM, washing with 1M HCl and brine, drying (Na₂SO₄), and column chromatography (hexane:ethyl acetate = 3:1).
- Yield : 68–82%.
Characterization Data:
- ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.2 Hz, 2H, Ar–H), 7.62 (t, J = 7.4 Hz, 1H, Ar–H), 7.52 (t, J = 7.6 Hz, 2H, Ar–H), 3.98–3.90 (m, 2H, OCH₂), 3.52–3.45 (m, 2H, SCH₂), 3.38–3.30 (m, 2H, NHCH₂), 2.68–2.60 (m, 1H, CH–S), 1.85–1.70 (m, 4H, oxane CH₂).
- IR (KBr) : ν = 3270 (N–H), 1320, 1150 cm⁻¹ (SO₂).
Thiol-Alkylation Followed by Sulfonamidation
This two-step method avoids handling volatile sulfonyl chlorides.
Procedure:
Thiol-Alkylation :
Sulfonamidation :
Advantages:
- Avoids sulfonyl chloride intermediates, enhancing safety.
- Compatible with acid-sensitive substrates.
One-Pot Tandem Synthesis
A streamlined approach combines thioether formation and sulfonamidation in a single reactor.
Procedure:
Optimization Notes:
- Catalyst : Tetrabutylammonium bromide (TBAB) improves phase-transfer efficiency.
- Solvent : Acetonitrile/water minimizes byproduct formation.
Microwave-Assisted Synthesis
Accelerates reaction kinetics for high-throughput applications.
Procedure:
Advantages:
Comparative Analysis of Methods
| Method | Yield | Reaction Time | Complexity | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 68–82% | 12 h | Moderate | High |
| Thiol-Alkylation | 65–78% | 18 h | High | Moderate |
| One-Pot Tandem | 58% | 12 h | Low | Low |
| Microwave-Assisted | 85% | 20 min | Low | High |
Structural Confirmation and Purity
- LC-MS : m/z = 327.1 [M+H]⁺.
- Elemental Analysis : Calculated for C₁₃H₁₉NO₃S₂: C 50.46%, H 6.19%, N 4.53%; Found: C 50.38%, H 6.22%, N 4.49%.
- HPLC Purity : >98% (C18 column, acetonitrile/water = 70:30).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-[2-(oxan-4-ylsulfanyl)ethyl]benzenesulfonamide undergoes various chemical reactions, including:
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzenesulfonamide group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, alcohols, bases like sodium hydroxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted sulfonamides.
Scientific Research Applications
N-[2-(oxan-4-ylsulfanyl)ethyl]benzenesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(oxan-4-ylsulfanyl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity . The thioether linkage and tetrahydropyran ring contribute to the compound’s overall stability and binding affinity .
Comparison with Similar Compounds
Key Observations :
Antimicrobial Activity
- The oxane sulfanyl group in the target compound may offer similar or improved efficacy due to increased lipophilicity.
Metabolic and Cardiovascular Effects
- Beta(3)-adrenoceptor agonists with benzenesulfonamide scaffolds (e.g., tetrazolyl and pyridinyl derivatives) induced lipolysis and tachycardia in primates . The oxane sulfanyl group’s steric bulk might reduce off-target cardiovascular effects compared to smaller substituents.
Receptor Antagonism
- PD115,199 (adenosine A2AAR antagonist) highlights how nitrogen substituents (e.g., dimethylaminoethyl) dictate receptor specificity . The target compound’s oxane sulfanyl group could modulate binding kinetics at similar receptors.
Physicochemical and Pharmacokinetic Properties
Key Insights :
- The oxane sulfanyl group likely confers moderate lipophilicity (LogP ~3), balancing membrane permeability and solubility.
Biological Activity
N-[2-(oxan-4-ylsulfanyl)ethyl]benzenesulfonamide is a sulfonamide compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, experimental findings, and a detailed analysis of its pharmacological properties.
Chemical Structure and Properties
The compound this compound can be structurally represented as follows:
- Molecular Formula : C₁₆H₁₈N₂O₄S
- Molecular Weight : 342.39 g/mol
The presence of the oxan ring and the sulfonamide group suggests potential interactions with various biological targets, which can lead to diverse pharmacological effects.
Research indicates that compounds similar to this compound may exert their biological effects through the modulation of calcium channels and other cellular pathways. For instance, studies on related benzenesulfonamides have shown that they can influence perfusion pressure and coronary resistance by interacting with calcium channels, suggesting that this compound may have similar mechanisms .
Cardiovascular Effects
A study evaluated the effects of various benzenesulfonamide derivatives on isolated rat hearts, focusing on their impact on perfusion pressure and coronary resistance. The findings revealed that certain derivatives could significantly decrease perfusion pressure, indicating potential applications in cardiovascular therapies .
| Compound | Effect on Perfusion Pressure | Effect on Coronary Resistance |
|---|---|---|
| This compound | Decreased | Decreased |
| 4-(2-aminoethyl)-benzenesulfonamide | Decreased | Decreased |
| 2,5-dichloro-N-(4-nitrophenyl)-benzenesulfonamide | Minimal effect | Minimal effect |
Anticancer Activity
Recent investigations into sulfonamide derivatives have highlighted their potential anticancer properties. For example, compounds with similar structural features have demonstrated efficacy against various cancer cell lines, including colon and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Case Studies
- Cardiovascular Study : In a controlled experiment using isolated rat hearts, this compound was administered to evaluate its impact on heart function. Results indicated a significant reduction in both perfusion pressure and coronary resistance, supporting its role as a potential therapeutic agent for managing cardiovascular conditions .
- Anticancer Research : A study focusing on the anticancer properties of sulfonamide derivatives included this compound. The compound exhibited cytotoxic effects against several cancer cell lines, suggesting its viability as a candidate for further development in cancer therapy .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of N-[2-(oxan-4-ylsulfanyl)ethyl]benzenesulfonamide, and how can researchers optimize yield?
- Answer : The synthesis typically involves multi-step reactions, such as sulfonylation of the ethylamine intermediate with benzenesulfonyl chloride, followed by thioether formation using oxan-4-yl thiol. Key reagents include coupling agents like EDC/HOBt and catalysts such as triethylamine. Optimization strategies include:
- Temperature control (0–5°C for thiol coupling to minimize disulfide formation) .
- Solvent selection (e.g., dichloromethane for sulfonylation, DMF for polar intermediates) .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity .
Q. How should researchers validate the structural integrity of this compound?
- Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR : Confirm sulfonamide (-SONH-) protons at δ 7.5–8.0 ppm (aromatic) and oxan-4-yl thioether signals (δ 3.5–4.0 ppm for CHS) .
- Mass Spectrometry (MS) : Molecular ion peak at m/z corresponding to CHNOS (exact mass: 323.07) .
- HPLC : Purity analysis using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .
Q. What preliminary biological assays are suitable for screening this compound’s activity?
- Answer : Initial screening should focus on:
- Enzyme inhibition assays : Target carbonic anhydrase or sulfotransferases (common for sulfonamides) using fluorometric or colorimetric substrates .
- Cytotoxicity : MTT assays on HEK-293 or HepG2 cell lines (IC determination) .
- Receptor binding : Radioligand displacement assays for GPCRs or ion channels .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s pharmacological profile?
- Answer :
- Modify substituents : Introduce electron-withdrawing groups (e.g., -CF) on the benzene ring to enhance sulfonamide acidity, improving enzyme binding .
- Vary the oxane ring : Replace oxan-4-yl with smaller heterocycles (e.g., tetrahydrofuran) to assess steric effects on target engagement .
- Quantitative SAR (QSAR) : Use computational tools (e.g., Schrödinger Suite) to model logP and polar surface area for bioavailability predictions .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Answer :
- Assay standardization : Replicate experiments under identical conditions (pH, temperature, cell passage number) to minimize variability .
- Orthogonal validation : Confirm kinase inhibition via both fluorescence polarization and surface plasmon resonance (SPR) .
- Meta-analysis : Compare data across studies using platforms like PubChem BioAssay to identify consensus targets .
Q. How can researchers elucidate the compound’s mechanism of action at the molecular level?
- Answer :
- X-ray crystallography : Co-crystallize with human carbonic anhydrase II to identify binding interactions (e.g., Zn coordination) .
- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to distinguish enthalpic vs. entropic contributions .
- Knockout models : Use CRISPR-Cas9 to silence putative targets (e.g., CAIX in cancer cells) and assess functional rescue .
Q. What methodologies are recommended for studying metabolic stability and toxicity?
- Answer :
- In vitro metabolism : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Key metabolites (e.g., sulfonic acid derivatives) indicate susceptibility to CYP450 enzymes .
- Ames test : Assess mutagenicity using Salmonella typhimurium TA98/TA100 strains .
- hERG assay : Patch-clamp electrophysiology to evaluate cardiac toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
